Antiprion Potency of 4-Chloro Substitution Versus 4-Methoxy, Unsubstituted, and 2,4-Difluoro Analogs in ScN2a Cells
In a head-to-head comparison within the same study, the 4-chloro derivative (compound 4) exhibited an EC50 of 0.12 ± 0.07 µM for reducing protease-resistant PrPSc in ScN2a-cl3 cells, which was statistically equivalent to the 4-methoxy analog (compound 3, EC50 = 0.12 ± 0.01 µM) and approximately 5-fold more potent than the unsubstituted benzamide (compound 2, EC50 = 0.64 ± 0.07 µM) . The 2,4-difluoro analog (compound 6) showed a 3-fold lower potency (EC50 = 0.34 ± 0.06 µM) compared to the 4-chloro compound .
| Evidence Dimension | EC50 for reduction of protease-resistant PrPSc |
|---|---|
| Target Compound Data | 0.12 ± 0.07 µM |
| Comparator Or Baseline | 4-methoxy analog: 0.12 ± 0.01 µM; Unsubstituted benzamide: 0.64 ± 0.07 µM; 2,4-difluoro analog: 0.34 ± 0.06 µM |
| Quantified Difference | ~5-fold more potent than unsubstituted; 3-fold more potent than 2,4-difluoro |
| Conditions | ScN2a-cl3 cells chronically infected with RML prions; immunoblot detection of PrPSc |
Why This Matters
Demonstrates that the 4-chloro substituent achieves comparable in vitro antiprion potency to a methoxy group but may be preferred in chemical series where metabolic liabilities of electron-donating groups are a concern.
- [1] Lu D, et al. Biaryl amides and hydrazones as therapeutics for prion disease in transgenic mice. J Pharmacol Exp Ther. 2013 Nov;347(2):325-38. doi: 10.1124/jpet.113.205799. Table 1. View Source
